Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate
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Overview
Description
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate, also known by its MDL number MFCD01862443, is a compound belonging to the class of organoborons. It has a molecular formula of C39H46BKN6 and a molecular weight of 648.732 g/mol . This compound is known for its unique structure, which includes a hydroborate core surrounded by pyrazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate typically involves the reaction of potassium borohydride with 3-(4-isopropylphenyl)-5-methyl-1H-pyrazole under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted pyrazolyl derivatives.
Scientific Research Applications
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its pyrazolyl groups, modulating their activity and leading to various biological effects. The hydroborate core plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Potassium tris(3-(4-methylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
- Potassium tris(3-(4-ethylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
- Potassium tris(3-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate
Uniqueness
Potassium tris(3-(4-isopropylphenyl)-5-methyl-1H-pyrazol-1-yl)hydroborate is unique due to the presence of the isopropyl group, which enhances its steric and electronic properties. This makes it more effective in certain catalytic and biological applications compared to its analogs .
Properties
Molecular Formula |
C39H46BKN6 |
---|---|
Molecular Weight |
648.7 g/mol |
IUPAC Name |
potassium;tris[5-methyl-3-(4-propan-2-ylphenyl)pyrazol-1-yl]boranuide |
InChI |
InChI=1S/C39H46BN6.K/c1-25(2)31-10-16-34(17-11-31)37-22-28(7)44(41-37)40(45-29(8)23-38(42-45)35-18-12-32(13-19-35)26(3)4)46-30(9)24-39(43-46)36-20-14-33(15-21-36)27(5)6;/h10-27,40H,1-9H3;/q-1;+1 |
InChI Key |
GNGUTYRCPSXFJS-UHFFFAOYSA-N |
Canonical SMILES |
[BH-](N1C(=CC(=N1)C2=CC=C(C=C2)C(C)C)C)(N3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C)N5C(=CC(=N5)C6=CC=C(C=C6)C(C)C)C.[K+] |
Origin of Product |
United States |
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